
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a 4-methylphenylsulfonyl group and a 2-nitroethenyl group attached to the pyrrole ring.
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted pyrroles.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The sulfonyl group can also undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole can be compared with other similar compounds such as:
1-(4-Methylphenyl)sulfonyl-2-(2-nitroethyl)pyrrole: This compound has a similar structure but with an ethyl group instead of an ethenyl group.
1-(4-Methylphenyl)sulfonyl-2-(2-nitropropyl)pyrrole: This compound has a similar structure but with a propyl group instead of an ethenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
922729-56-4 |
|---|---|
Fórmula molecular |
C13H12N2O4S |
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-(2-nitroethenyl)pyrrole |
InChI |
InChI=1S/C13H12N2O4S/c1-11-4-6-13(7-5-11)20(18,19)14-9-2-3-12(14)8-10-15(16)17/h2-10H,1H3 |
Clave InChI |
NYYMEMHHDCVTLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
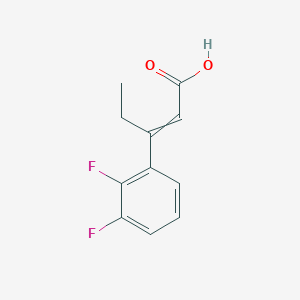

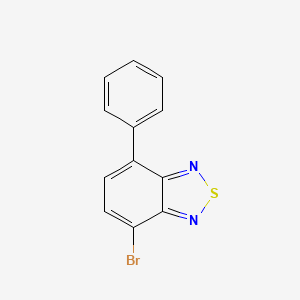
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

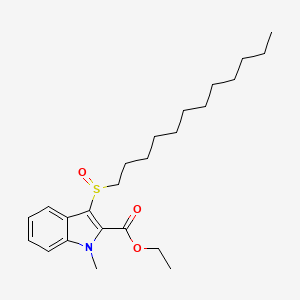
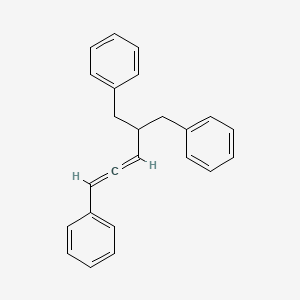
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
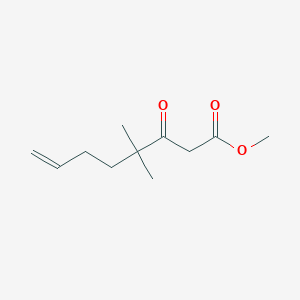
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
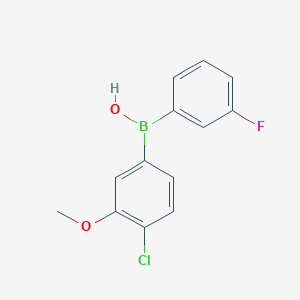
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
